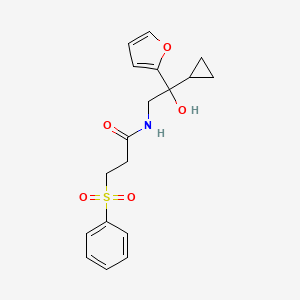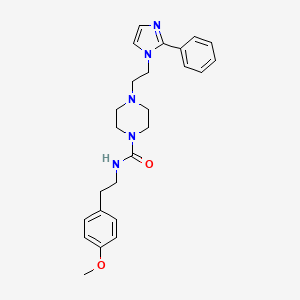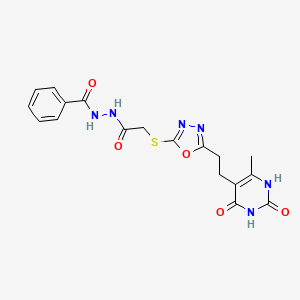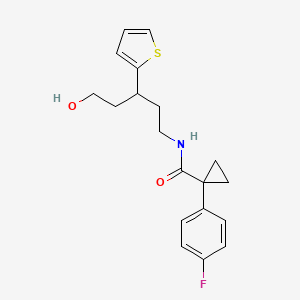
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one is a useful research compound. Its molecular formula is C15H17FN4O and its molecular weight is 288.326. The purity is usually 95%.
The exact mass of the compound 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research on compounds structurally related to 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one focuses on their synthesis and potential applications. For instance, the synthesis and antimicrobial activity evaluation of similar compounds have highlighted the chemical versatility and potential for further modification to enhance biological activity. These compounds are synthesized via a propargylation followed by a click reaction, showcasing innovative approaches to designing molecules with potential therapeutic benefits (Nagamani et al., 2018).
Antimicrobial and Antifungal Applications
Antimicrobial and antifungal activities are prominent areas of application for compounds related to 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one. For example, compounds with similar structural features have shown potent antibacterial activities against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. The structural modifications, such as the introduction of azetidinyl and triazolyl moieties, play a critical role in enhancing these activities (Kuramoto et al., 2003).
Selective Estrogen Receptor Degrader and Antagonist
In the context of cancer research, derivatives of 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one have been explored for their potential as selective estrogen receptor degraders (SERDs) and antagonists. This application is particularly relevant in the treatment of ER+ breast cancer, where modulation of the estrogen receptor pathway is a key therapeutic strategy. The optimization of such compounds has led to the development of promising candidates for clinical trials, highlighting the therapeutic potential of this chemical class (Scott et al., 2020).
Beta-Lactamase Inhibitors
Another significant area of application is the development of beta-lactamase inhibitors to combat antibiotic resistance. Compounds with structural similarities to 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one have been investigated for their ability to inhibit beta-lactamases, enzymes responsible for conferring bacterial resistance to beta-lactam antibiotics. These studies have provided insights into the design of new inhibitors that could restore the efficacy of existing antibiotics (Joyeau et al., 1988).
Propriétés
IUPAC Name |
3-(4-fluoro-3-methylphenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O/c1-11-8-12(2-4-14(11)16)3-5-15(21)19-9-13(10-19)20-17-6-7-18-20/h2,4,6-8,13H,3,5,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESPPZKJIYGWTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)N2CC(C2)N3N=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[2-(3-methylphenyl)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2688139.png)
![2-[3-(Pyridin-2-yloxymethyl)pyrrolidin-1-yl]-1,3-benzoxazole](/img/structure/B2688141.png)


![N-Methyl-1-[3-(3,3,3-trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2688148.png)
![3,4,5-trimethoxy-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2688149.png)

![2,5-Dimethyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]furan-3-carboxamide](/img/structure/B2688151.png)
![N-Boc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid](/img/structure/B2688152.png)
![1-((cyanomethyl)thio)-N-cyclohexyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2688153.png)

![2-(4-chlorophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2688155.png)